2-Hydroxy-6-methyl-4-[(2,3,4-trihydroxy-6-methylbenzoyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diploschistesic acid is a carbonyl compound.
Scientific Research Applications
Anti-inflammatory Constituents
Benzoic acid derivatives have been studied for their potential anti-inflammatory properties. For instance, compounds isolated from the fruits of Melicope semecarpifolia exhibited significant inhibition of superoxide anion generation and elastase release by human neutrophils, indicating potential anti-inflammatory benefits (Chen et al., 2008).
Molecular Structure Analysis
Research on the molecular structures of benzoic acid and 2-hydroxybenzoic acid, which share a structural similarity with the compound , has been performed using gas-phase electron diffraction and theoretical calculations. This provides valuable insights into their chemical properties and potential applications (Aarset et al., 2006).
Antioxidant Properties
The synthesis of derivatives like 5-amino-1,3,4-oxadiazole, containing benzoic acid components, has been explored for their antioxidant abilities. Such compounds showed significant free-radical scavenging ability in antioxidant assays (Ali, 2015).
Enzymatic Method Development
Benzoic acid derivatives, such as 2,4,6-Tribromo-3-hydroxybenzoic acid, have been synthesized for use in enzymatic methods for determining phenolic compounds. This highlights their utility in analytical chemistry and diagnostic applications (Yu-chuan, 2012).
Antibacterial Activity
Research into novel 3-Hydroxy benzoic acid hybrid derivatives has shown potential antibacterial activity, indicating possible use in developing new chemotherapeutic agents (Satpute et al., 2018).
properties
CAS RN |
537-08-6 |
---|---|
Molecular Formula |
C16H14O8 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
2-hydroxy-6-methyl-4-(2,3,4-trihydroxy-6-methylbenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C16H14O8/c1-6-3-8(5-9(17)11(6)15(21)22)24-16(23)12-7(2)4-10(18)13(19)14(12)20/h3-5,17-20H,1-2H3,(H,21,22) |
InChI Key |
UPYXFRYWDWLGRX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)O)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.